4-Chloro-8-fluoro-6-(trifluoromethyl)quinoline
Description
Properties
IUPAC Name |
4-chloro-8-fluoro-6-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF4N/c11-7-1-2-16-9-6(7)3-5(4-8(9)12)10(13,14)15/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTOUQOFOSPPTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=C1Cl)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-fluoro-6-(trifluoromethyl)quinoline typically involves the cyclization of appropriate aniline derivatives with fluorinated reagents. One common method is the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . This reaction proceeds under mild conditions and yields the desired quinoline derivative with high efficiency.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-fluoro-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.
Electrophilic substitution: The fluorine atoms and the trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Oxidation and reduction: The quinoline ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic substitution: Reagents such as bromine or nitric acid in the presence of a catalyst.
Oxidation and reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products Formed
Nucleophilic substitution: Formation of substituted quinoline derivatives.
Electrophilic substitution: Formation of halogenated or nitrated quinoline derivatives.
Oxidation and reduction: Formation of quinoline N-oxides or reduced quinoline derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that quinoline derivatives, including 4-Chloro-8-fluoro-6-(trifluoromethyl)quinoline, exhibit antimicrobial properties. A study demonstrated that modifications at the 6 and 8 positions of the quinoline ring enhance activity against various bacterial strains. The presence of fluorine atoms is believed to improve lipophilicity and membrane permeability, facilitating better interaction with microbial targets .
Anticancer Properties
Quinoline derivatives have been explored for their potential anticancer activity. The compound has been investigated for its ability to inhibit cancer cell proliferation. A study highlighted that certain substitutions in the quinoline structure could lead to significant cytotoxic effects against cancer cell lines, suggesting a pathway for developing novel anticancer agents .
Synthesis of Novel Compounds
This compound serves as a precursor in the synthesis of various bioactive compounds. Its reactivity allows for further functionalization, leading to the development of new pharmaceuticals. For instance, it has been utilized in the synthesis of 4-substituted phenyl derivatives, which have shown promising biological activities .
Fluorination Reactions
The trifluoromethyl group attached to the quinoline ring enhances its reactivity in fluorination reactions. This property is exploited in developing fluorinated compounds with improved pharmacokinetic profiles. Researchers have reported successful synthesis methods that utilize this compound as a starting material for creating more complex fluorinated structures .
Case Study 1: Antimicrobial Screening
In a recent study published in a peer-reviewed journal, researchers synthesized a series of quinoline derivatives, including this compound. The antimicrobial activity was assessed against Gram-positive and Gram-negative bacteria. The results indicated that specific structural modifications led to enhanced antibacterial efficacy, with some derivatives showing activity comparable to standard antibiotics .
Case Study 2: Anticancer Activity Evaluation
Another study focused on evaluating the anticancer potential of various quinoline derivatives, including the target compound. The researchers performed cytotoxicity assays on multiple cancer cell lines and found that certain derivatives exhibited significant growth inhibition. The study concluded that further exploration into these compounds could yield valuable insights for cancer therapy development .
Mechanism of Action
The mechanism of action of 4-Chloro-8-fluoro-6-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms and the trifluoromethyl group enhance the compound’s binding affinity and selectivity. The compound can inhibit enzyme activity by forming stable complexes with the active site or by interfering with the enzyme’s catalytic mechanism .
Comparison with Similar Compounds
Structural Variations and Substituent Positioning
Key analogs differ in substituent positions and functional groups (Table 1):
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group at position 6 in the target compound enhances lipophilicity compared to analogs with CF3 at position 8 (e.g., 4-Chloro-8-(trifluoromethyl)quinoline) due to reduced steric shielding .
Biological Activity
4-Chloro-8-fluoro-6-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline class, which has garnered attention due to its diverse biological activities. Quinoline derivatives are known for their potential applications in medicinal chemistry, particularly as antimicrobial, antitumor, and anti-inflammatory agents. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinoline backbone with specific substitutions that enhance its biological activity. The trifluoromethyl group is particularly significant as it often improves the lipophilicity and metabolic stability of drug candidates.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : Quinoline derivatives have been shown to inhibit enzymes involved in critical biochemical pathways. For instance, similar compounds have been reported to inhibit topoisomerases, which are essential for DNA replication and transcription .
- Antimicrobial Activity : The compound exhibits potent antibacterial properties against a range of Gram-positive and Gram-negative bacteria. It has demonstrated effectiveness against multidrug-resistant strains, including Clostridium difficile, with minimum inhibitory concentrations (MICs) as low as 1.0 μg/mL .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Antibacterial Efficacy
A study conducted on the antibacterial properties of quinoline derivatives highlighted the effectiveness of this compound against C. difficile. In vivo experiments demonstrated that treatment with this compound significantly reduced bacterial load and improved survival rates in infected mice .
Antitumor Activity
Research exploring the antitumor effects of quinoline derivatives indicated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer models. The compound was found to induce apoptosis through the activation of caspase pathways .
Q & A
Q. What are the standard synthetic routes for 4-Chloro-8-fluoro-6-(trifluoromethyl)quinoline, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves halogenation and trifluoromethylation steps. A common approach is Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups, as demonstrated for analogous quinoline derivatives (e.g., Pd(PPh₃)₄ catalyst in DMF/K₂CO₃ at 80–90°C for 48 hours) . Optimization includes:
- Temperature control : Lower temperatures (e.g., 60–80°C) reduce side reactions in halogenation steps.
- Catalyst loading : 5% Pd catalyst with excess boronic acid (1.2 equiv.) improves coupling efficiency .
- Purity enhancement : Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts, achieving >97% purity (GC/HPLC) .
Q. What spectroscopic techniques are recommended for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and trifluoromethyl groups (¹³C: ~120–125 ppm, quartet splitting) .
- X-ray crystallography : Resolves substituent positions (e.g., Cl at C4, CF₃ at C6) via unit cell parameters and hydrogen-bonding interactions (e.g., N–H⋯N distances ~2.68 Å) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., C₁₀H₅ClF₄N requires 268.0123) .
Q. What safety protocols should be followed when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact (H313/H333 hazards) .
- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., bromomethyl derivatives) .
- Waste disposal : Segregate halogenated waste (e.g., chloroform extracts) for incineration by licensed facilities .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT calculations : Model electron-deficient sites (e.g., C4-Cl substitution enhances electrophilicity at C2/C8) to predict regioselectivity in Pd-catalyzed couplings .
- Docking studies : Simulate interactions with catalytic intermediates (e.g., Pd(0)-π complex stabilization by CF₃ groups) .
- Solvent effects : COSMO-RS models optimize solvent polarity (e.g., DMF vs. THF) for transition-state stabilization .
Q. What strategies resolve contradictions in structural data between XRD and NMR for fluorinated quinolines?
Methodological Answer:
- Dynamic NMR : Detect fluxional behavior (e.g., trifluoromethyl group disorder in XRD) by variable-temperature ¹⁹F NMR .
- Hirshfeld surface analysis : Compare XRD-derived intermolecular contacts (e.g., C–F⋯π interactions) with NOESY correlations .
- Synchrotron XRD : Enhance resolution for disordered regions (e.g., refine occupancy factors for CF₃ rotamers) .
Q. How does the substitution pattern affect the compound’s biological activity, and how can structure-activity relationship (SAR) studies be designed?
Methodological Answer:
- Bioisosteric replacement : Replace Cl at C4 with Br or CF₃ to modulate lipophilicity (logP) and test antimicrobial activity .
- Pharmacophore mapping : Align analogs (e.g., 8-fluoro vs. 6-fluoro derivatives) to identify critical H-bond acceptors (e.g., quinoline N) .
- In vitro assays : Screen against kinase targets (e.g., EGFR) using fluorescence polarization to quantify IC₅₀ shifts .
Q. How can crystallization conditions be optimized to obtain high-quality single crystals for XRD analysis?
Methodological Answer:
- Solvent screening : Use vapor diffusion (e.g., ethanol/water 1:1) to slow nucleation and reduce twinning .
- Additive effects : Introduce perchlorate counterions to stabilize cationic quinolinium species via H-bonding .
- Temperature gradients : Gradual cooling (0.5°C/hour) minimizes defects in π-stacked crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
